Pioglitazone sulfonic acid impurity structure elucidation
Pioglitazone sulfonic acid impurity structure elucidation
Structural Elucidation of the Pioglitazone Sulfonic Acid Impurity: A Comprehensive Analytical Whitepaper
Executive Overview
Pioglitazone is a potent thiazolidinedione (TZD) class antidiabetic agent that functions as a peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist[1]. While highly effective for managing type 2 diabetes mellitus, the TZD ring architecture is inherently susceptible to chemical degradation under environmental stress. Regulatory guidelines (ICH Q3A/Q3B) mandate the rigorous profiling of any degradation product exceeding the 0.1% threshold.
This whitepaper provides an in-depth mechanistic and analytical guide to elucidating one of the most critical and complex degradation products of this API: the Pioglitazone Sulfonic Acid Impurity (CAS: 625853-73-8)[2]. By integrating high-resolution mass spectrometry (HRMS) and multidimensional nuclear magnetic resonance (NMR) spectroscopy, we establish a self-validating analytical framework for its definitive structural characterization.
Mechanistic Causality of TZD Ring Scission
To design an effective isolation and identification strategy, one must first understand the causality of the degradation. The intact pioglitazone molecule (C19H20N2O3S) contains a 2,4-thiazolidinedione ring. The sulfur atom at position 1 and the carbonyls at positions 2 and 4 create a localized electronic environment prone to oxidative and hydrolytic attack[3].
Under oxidative stress (such as exposure to peroxides during forced degradation), the thioether sulfur is oxidized to a sulfenic or sulfinic intermediate[4]. This oxidation dramatically increases the electrophilicity of the adjacent C2 carbonyl. Subsequent hydrolytic attack leads to the cleavage of the S-C2 and N-C2 bonds, resulting in the expulsion of the C2 carbon as carbon dioxide (decarboxylation). The nitrogen (N3) is protonated to form a primary amide, and the oxidized sulfur yields a terminal sulfonic acid[5].
The resulting structure is 1-amino-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-1-oxopropane-2-sulfonic acid (Formula: C18H22N2O5S)[2].
Fig 1: Oxidative degradation pathway of Pioglitazone leading to TZD ring scission.
Analytical Strategy & Self-Validating Workflows
A robust structural elucidation workflow must be self-validating. Relying on a single analytical technique introduces the risk of structural misassignment. For example, simple oxidation of pioglitazone yields the Pioglitazone N-oxide (+16 Da)[6]. However, the sulfonic acid impurity involves both oxidation and carbon loss, requiring orthogonal techniques to confirm the exact connectivity.
We utilize a Heart-Cutting 2D-UHPLC-HRMS approach followed by Preparative Isolation and NMR .
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Causality for 2D-LC: The highly polar sulfonic acid degradant requires non-volatile buffers (e.g., phosphate buffer at pH 3.0) for optimal chromatographic retention and peak shape. However, non-volatile salts cause severe ion suppression and source contamination in MS[7]. Heart-cutting transfers the target peak to a second dimension utilizing volatile buffers (e.g., ammonium acetate), enabling online desalting prior to MS ionization[7].
Fig 2: Self-validating 2D-LC-HRMS and NMR workflow for impurity characterization.
Step-by-Step Experimental Methodology
Protocol A: Forced Degradation & Isolation
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Stress Induction: Dissolve Pioglitazone HCl API in a diluent of methanol and water. Add 3% H2O2 and subject the solution to thermal stress (e.g., 60°C) for 48 hours to induce oxidative cleavage[4].
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System Suitability Check: Inject the stressed sample into an analytical UHPLC system. Ensure resolution (Rs > 2.0) between the intact API and the highly polar degradant peak eluting earlier in the reverse-phase gradient.
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Preparative Scale-Up: Utilize a C18 preparative column (e.g., 250 mm × 21.2 mm, 5 µm). Collect the fraction corresponding to the sulfonic acid impurity.
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Lyophilization: Lyophilize the collected fractions to remove water and volatile buffers, yielding a highly purified (>98%) solid for NMR.
Protocol B: HRMS & MS/MS Fragmentation
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Ionization: Operate the Q-Exactive Orbitrap in positive electrospray ionization (+ESI) mode[7].
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Exact Mass Acquisition: Acquire the full scan to determine the exact mass. The self-validating criterion here is a mass error of < 5 ppm compared to the theoretical formula.
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Fragmentation (MS/MS): Apply higher-energy collisional dissociation (HCD). Look for the diagnostic m/z 134 fragment, which corresponds to the intact 5-ethylpyridine-2-yl moiety, proving the degradation occurred strictly on the TZD side of the molecule[7].
Quantitative Data Presentation & Spectral Interpretation
The structural elucidation is confirmed by cross-referencing the exact mass shift with the specific loss of TZD ring resonances in the NMR data.
Table 1: High-Resolution Mass Spectrometry (HRMS) Data Summary Interpretation: The +22 Da shift from the parent API mathematically aligns with the loss of one carbon (-12 Da) and the addition of two oxygen atoms and two hydrogen atoms (+34 Da), validating the C18H22N2O5S formula[2].
| Compound | Molecular Formula | Theoretical [M+H]⁺ | Observed[M+H]⁺ | Mass Error | Diagnostic MS/MS Fragments |
| Pioglitazone API | C19H20N2O3S | 357.1267 | 357.1260 | -1.9 ppm | m/z 134.0, 240.1[7] |
| Sulfonic Acid Impurity | C18H22N2O5S | 379.1322 | 379.1315 | -1.8 ppm | m/z 134.0, 262.1 |
Table 2: 1H and 13C NMR Spectral Assignments (DMSO-d6) Interpretation: The most critical self-validating feature in the NMR spectrum is the disappearance of the broad TZD imide proton (typically >12.0 ppm) and the appearance of two distinct primary amide protons (~7.20 and 7.50 ppm). Furthermore, HMBC correlations between these amide protons and the C1 carbonyl definitively prove the ring-opened structure.
| Position / Moiety | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key 2D HMBC Correlations (H → C) |
| C1 (Amide C=O) | - | 171.5 | Correlates with Amide -NH2 |
| C2 (CH-SO3H) | 3.85 (dd, 1H) | 65.2 | Correlates with C1, C3 |
| C3 (CH2-Ar) | 3.10 (dd, 1H), 3.35 (dd, 1H) | 35.4 | Correlates with C2, Ar-C (Phenyl) |
| Amide -NH2 | 7.20 (br s, 1H), 7.50 (br s, 1H) | - | Correlates with C1 |
| Sulfonic Acid -SO3H | 12.5 (br s, 1H, exchangeable) | - | - |
| Ethoxy -CH2-O- | 4.30 (t, 2H) | 67.1 | Correlates with Phenyl C-O |
| Pyridine/Phenyl Ar-H | 6.80 - 8.30 (m, 7H) | 114.0 - 150.0 | Internal ring correlations |
Conclusion
The structural elucidation of the Pioglitazone Sulfonic Acid Impurity underscores the necessity of a multi-faceted analytical approach. By understanding the chemical causality of TZD ring scission—driven by oxidative stress and subsequent decarboxylative hydrolysis—analytical scientists can accurately predict and isolate this degradant. The combination of heart-cutting 2D-LC-HRMS for exact mass derivation and 2D NMR for connectivity mapping provides an airtight, self-validating system ensuring absolute structural certainty for regulatory submissions.
Sources
- 1. Thiazolidinedione - Wikipedia [en.wikipedia.org]
- 2. Pioglitazone Sulfonic Acid Impurity | C18H22N2O5S | CID 71751679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. New Pioglitazone Metabolites and Absence of Opened-Ring Metabolites in New N-Substituted Thiazolidinedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.usm.my [web.usm.my]
- 5. Thiazolidinedione bioactivation: a comparison of the bioactivation potentials of troglitazone, rosiglitazone, and pioglitazone using stable isotope-labeled analogues and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. storage.imrpress.com [storage.imrpress.com]
- 7. Structural Identification of Impurities in Pioglitazone Hydrochloride Preparations by 2D-UHPLC-Q-Exactive Orbitrap HRMS and Their Toxicity Prediction - PMC [pmc.ncbi.nlm.nih.gov]
